molecular formula C15H8N2O6 B14672764 Anthraquinone, 1,5-dinitro-2-methyl- CAS No. 51461-16-6

Anthraquinone, 1,5-dinitro-2-methyl-

Cat. No.: B14672764
CAS No.: 51461-16-6
M. Wt: 312.23 g/mol
InChI Key: AYVQEYMBONJSMH-UHFFFAOYSA-N
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Description

2-methyl-1,5-dinitroanthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two nitro groups and a methyl group attached to the anthracene core. It is known for its applications in various fields, including organic electronics and photophysics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1,5-dinitroanthracene-9,10-dione typically involves the nitration of anthraquinone derivatives. One common method includes the nitration of anthraquinone in the presence of sulfuric acid and nitric acid, resulting in a mixture of dinitroanthraquinones. The desired 1,5-dinitroanthraquinone can be isolated through selective precipitation using solvents like 1-chloronaphthalene or adipic acid dinitrile at elevated temperatures .

Industrial Production Methods

Industrial production of 2-methyl-1,5-dinitroanthracene-9,10-dione follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The separation and purification steps are optimized to remove impurities and obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-methyl-1,5-dinitroanthracene-9,10-dione undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo electrophilic substitution reactions, where the nitro groups can be replaced by other substituents under specific conditions.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Electrophilic substitution reactions often require strong acids or bases as catalysts, depending on the desired substituent.

Major Products Formed

    Reduction: The reduction of nitro groups results in the formation of 2-methyl-1,5-diaminoanthracene-9,10-dione.

    Substitution: Depending on the substituent introduced, various derivatives of 2-methyl-1,5-dinitroanthracene-9,10-dione can be formed.

Scientific Research Applications

2-methyl-1,5-dinitroanthracene-9,10-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-1,5-dinitroanthracene-9,10-dione involves its interaction with molecular targets through its nitro and carbonyl groups. These functional groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). The compound’s ability to generate ROS makes it a potential candidate for applications in photodynamic therapy and other medical treatments .

Comparison with Similar Compounds

Similar Compounds

    1,5-dinitroanthraquinone: Similar in structure but lacks the methyl group.

    9,10-anthraquinone: The parent compound without nitro or methyl substitutions.

    2-methyl-9,10-anthraquinone: Similar but with only a methyl group and no nitro groups.

Uniqueness

2-methyl-1,5-dinitroanthracene-9,10-dione is unique due to the presence of both nitro and methyl groups, which confer distinct chemical and photophysical properties.

Properties

CAS No.

51461-16-6

Molecular Formula

C15H8N2O6

Molecular Weight

312.23 g/mol

IUPAC Name

2-methyl-1,5-dinitroanthracene-9,10-dione

InChI

InChI=1S/C15H8N2O6/c1-7-5-6-9-12(13(7)17(22)23)15(19)8-3-2-4-10(16(20)21)11(8)14(9)18/h2-6H,1H3

InChI Key

AYVQEYMBONJSMH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=CC=C3[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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